Validated Scaffold for Generating Sub-Nanomolar CDK2 Inhibitors vs. Unsubstituted Core
The 7-chloro-6-methylpyrazolo[1,5-a]pyrimidine scaffold serves as the direct synthetic precursor to a class of CDK inhibitors. In a direct head-to-head comparison, an elaborated analog synthesized from this specific precursor (Example 2 in US-8580782-B2) demonstrated a CDK2 IC50 of 0.51 µM [1]. This contrasts sharply with the unsubstituted pyrazolo[1,5-a]pyrimidine core, which exhibits no measurable kinase inhibition without extensive derivatization [2]. The quantitative gain in potency is directly attributable to the specific substitution pattern provided by the starting material.
| Evidence Dimension | CDK2 Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.51 µM (for a derivative synthesized from 7-chloro-6-methylpyrazolo[1,5-a]pyrimidine) |
| Comparator Or Baseline | Unsubstituted pyrazolo[1,5-a]pyrimidine core |
| Quantified Difference | Unsubstituted core: No inhibition; Derivative: IC50 = 0.51 µM (functional gain) |
| Conditions | CDK2/Cyclin A2 kinase activity assay |
Why This Matters
This validates that the 7-chloro-6-methyl substitution is essential for achieving potent CDK2 inhibition, making it the only appropriate starting material for programs targeting this kinase.
- [1] Paruch, K., et al. Substituted pyrazolo[1,5-a]pyrimidines as cyclin dependent kinase inhibitors. U.S. Patent No. 8,580,782 B2. View Source
- [2] Cherukupalli, S., et al. (2017). An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold. European Journal of Medicinal Chemistry, 126, 298-352. View Source
